molecular formula C8H2ClF6NO2 B1337309 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene CAS No. 654-55-7

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene

Cat. No.: B1337309
CAS No.: 654-55-7
M. Wt: 293.55 g/mol
InChI Key: OCRFDZOBCZLPRB-UHFFFAOYSA-N
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Description

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H2ClF6NO2. It is characterized by the presence of a nitro group, a chloro group, and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Scientific Research Applications

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is utilized in several scientific research fields:

Safety and Hazards

“2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene typically involves the nitration of 2-chloro-3,5-bis(trifluoromethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is primarily related to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoromethyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and lead to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,5-dinitrobenzotrifluoride: Similar structure but with an additional nitro group.

    2-Chloro-1-nitro-3-(trifluoromethyl)benzene: Similar but with only one trifluoromethyl group.

    3,5-Dinitrobenzotrifluoride: Lacks the chloro group but has two nitro groups.

Uniqueness

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of two trifluoromethyl groups significantly enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-chloro-1-nitro-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF6NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRFDZOBCZLPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445181
Record name 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-55-7
Record name 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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